molecular formula C11H9N3S B1364314 3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline CAS No. 861206-26-0

3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline

Cat. No.: B1364314
CAS No.: 861206-26-0
M. Wt: 215.28 g/mol
InChI Key: ASXLSRKDSOSGQE-UHFFFAOYSA-N
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Description

3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline is a heterocyclic compound with the molecular formula C11H9N3S This compound features a fused ring system combining an imidazole and a thiazole ring, which is further substituted with an aniline group

Biochemical Analysis

Biochemical Properties

3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity. For instance, this compound has shown inhibitory activity against certain cancer cell lines, suggesting its potential as an anticancer agent . The interactions between this compound and biomolecules such as enzymes and proteins are primarily through binding interactions, which can lead to enzyme inhibition or activation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cell lines, this compound has demonstrated antiproliferative activity, leading to reduced cell growth and viability . This suggests that the compound can modulate key cellular processes, making it a potential candidate for therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies . Long-term exposure to this compound has been observed to maintain its antiproliferative activity in cancer cell lines, indicating its potential for sustained therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits significant antiproliferative activity without causing adverse effects . At higher doses, toxic effects such as reduced cell viability and increased apoptosis have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . For instance, it has been shown to inhibit certain metabolic enzymes, leading to altered metabolic pathways and reduced cell proliferation . Understanding these metabolic interactions is crucial for developing effective therapeutic strategies involving this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, this compound has been observed to accumulate in the cytoplasm and nucleus, where it can exert its biological effects . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it has been observed to localize in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . These localization patterns are important for understanding the compound’s mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with an imidazole derivative under specific conditions. The reaction often requires a catalyst and is carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed: The major products depend on the type of reaction and the specific reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Imidazo[2,1-b][1,3]thiazol-6-ylaniline
  • 4-Imidazo[2,1-b][1,3]thiazol-6-ylaniline
  • 5-Imidazo[2,1-b][1,3]thiazol-6-ylaniline

Comparison: 3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

3-imidazo[2,1-b][1,3]thiazol-6-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXLSRKDSOSGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN3C=CSC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391358
Record name 3-imidazo[2,1-b][1,3]thiazol-6-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861206-26-0
Record name 3-imidazo[2,1-b][1,3]thiazol-6-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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